molecular formula C23H17NO2 B11543873 Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate CAS No. 5484-58-2

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate

Cat. No.: B11543873
CAS No.: 5484-58-2
M. Wt: 339.4 g/mol
InChI Key: QOHZYGHMLBSOBW-UHFFFAOYSA-N
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Description

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is an organic compound with a complex structure that includes a benzoate ester, a phenylethynyl group, and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate typically involves multiple steps. One common method includes the reaction of 4-(2-phenylethynyl)benzaldehyde with methyl 4-aminobenzoate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the methylideneamino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenylethynyl)benzoate
  • 4-Methylphenyl benzoate
  • Phenyl benzoate

Comparison

Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate is unique due to its specific structure, which includes a methylideneamino linkage

Properties

5484-58-2

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate

InChI

InChI=1S/C23H17NO2/c1-26-23(25)21-13-15-22(16-14-21)24-17-20-11-9-19(10-12-20)8-7-18-5-3-2-4-6-18/h2-6,9-17H,1H3

InChI Key

QOHZYGHMLBSOBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#CC3=CC=CC=C3

Origin of Product

United States

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